

Chemical structure and properties of compound 3u

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Compound of Interest

Compound Name: Apoptosis inducer 11

Cat. No.: B12384113

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An In-depth Technical Guide to Compounds Designated as "3u"

Introduction

The designation "compound 3u" is a non-specific identifier used in scientific literature to refer to a particular compound within a synthesized series in a given study. As such, it does not correspond to a single, unique chemical entity. This guide provides an in-depth technical overview of three distinct molecules that have been designated as "compound 3u" in different research contexts: a diphenyl urea-clubbed imine analog with potent antidiabetic properties, a naproxen derivative synthesized through a novel catalytic method, and a product of a palladium-catalyzed C(sp³)-H arylation reaction. Each compound will be discussed in a separate section, detailing its chemical structure, properties, synthesis, and biological or chemical significance.

Compound 3u (A): A Diphenyl Urea-Clubbed Imine Analog with α -Glucosidase Inhibitory Activity

Compound 3u in this context is a Schiff base of a 1,3-diphenyl urea derivative that has demonstrated significant potential in the management of Type II diabetes mellitus through its potent inhibition of the α -glucosidase enzyme.^[1]

Chemical Structure and Properties

The specific structure of this compound 3u is a diphenyl urea core linked to an imine functional group, which is further substituted with a phenyl ring.[1]

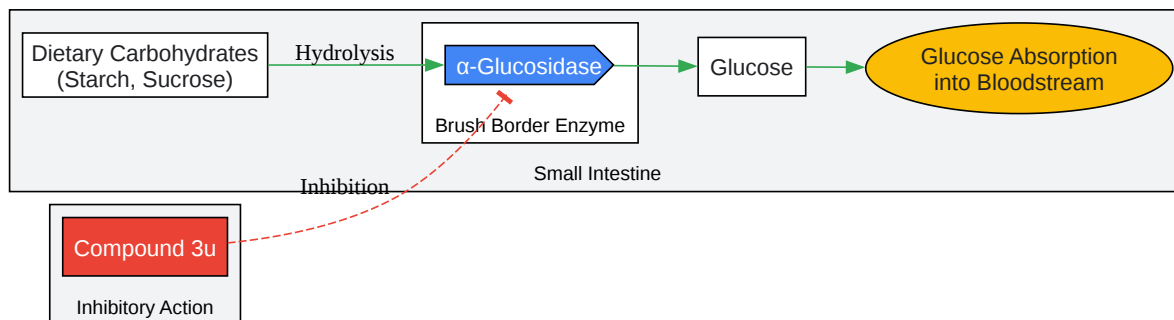
Table 1: Physicochemical Properties of Compound 3u (A)

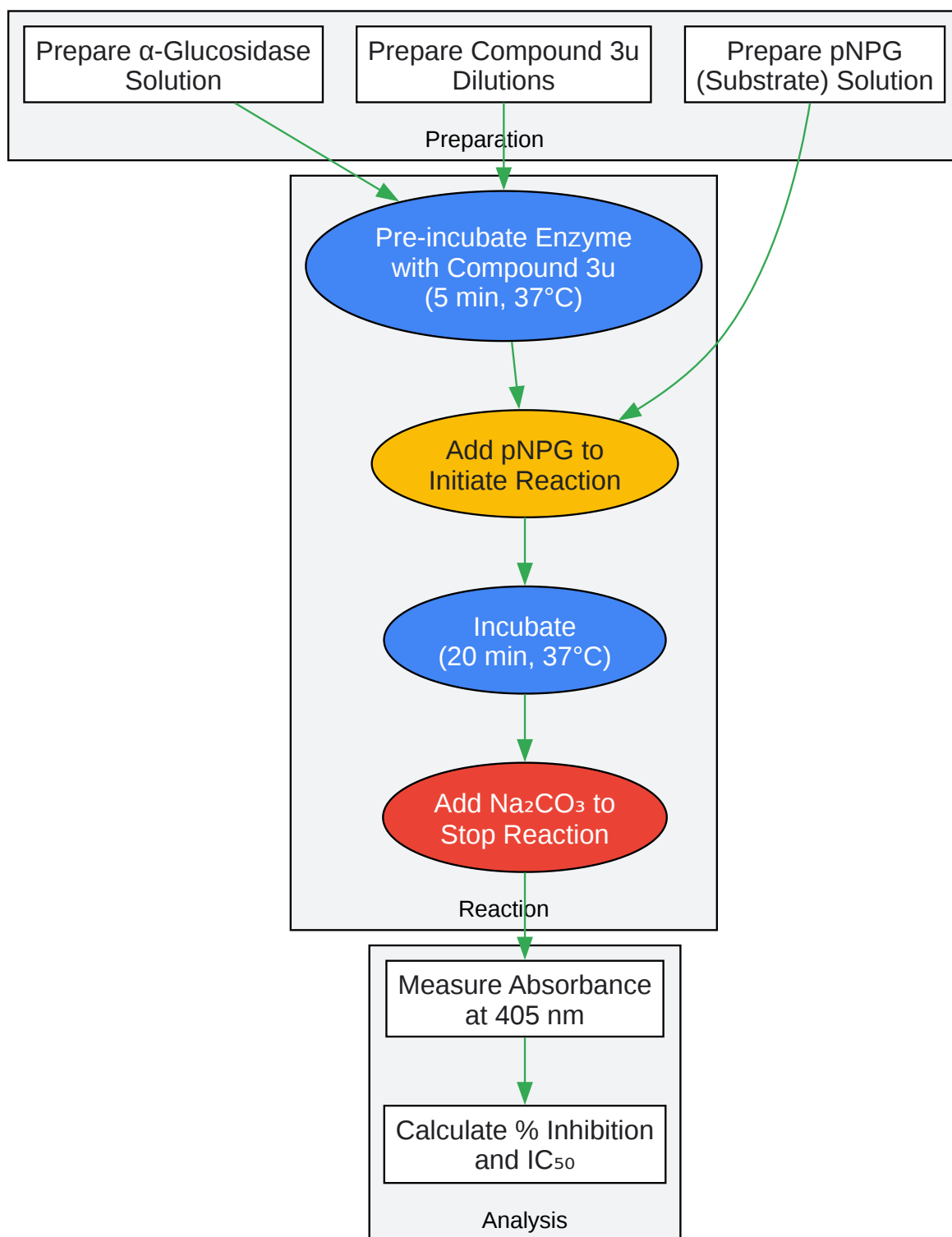
Property	Value	Reference
IC ₅₀ (α-glucosidase)	2.14 ± 0.11 μM	[1]
Molecular Formula	C ₂₇ H ₂₃ N ₃ O ₂	Calculated
Molecular Weight	421.49 g/mol	Calculated
Hydrogen Bond Donors	2	Calculated
Hydrogen Bond Acceptors	3	Calculated
Rotatable Bonds	6	Calculated

Biological Activity and Mechanism of Action

Compound 3u is a potent inhibitor of α-glucosidase, an enzyme crucial for the breakdown of carbohydrates into absorbable monosaccharides in the digestive tract.[2][3] By inhibiting this enzyme, compound 3u slows down glucose absorption, thereby reducing postprandial hyperglycemia, a key factor in the management of Type II diabetes. Molecular docking studies have indicated that the diphenyl urea moiety and the substituted phenyl ring of compound 3u play a significant role in its binding to the active site of the α-glucosidase enzyme. Specifically, the hydroxyl group of the salicylaldehyde-derived portion of the molecule is suggested to form a hydrogen bond with the side chain of Glu277 in the enzyme's active site.

The general mechanism of α-glucosidase inhibition involves the competitive and reversible blockage of the enzyme's active site, which prevents the hydrolysis of dietary carbohydrates. This leads to a delayed and reduced rise in blood glucose levels after meals.

Figure 1: Signaling Pathway of α -Glucosidase Inhibition

Figure 2: Workflow for α -Glucosidase Inhibition Assay

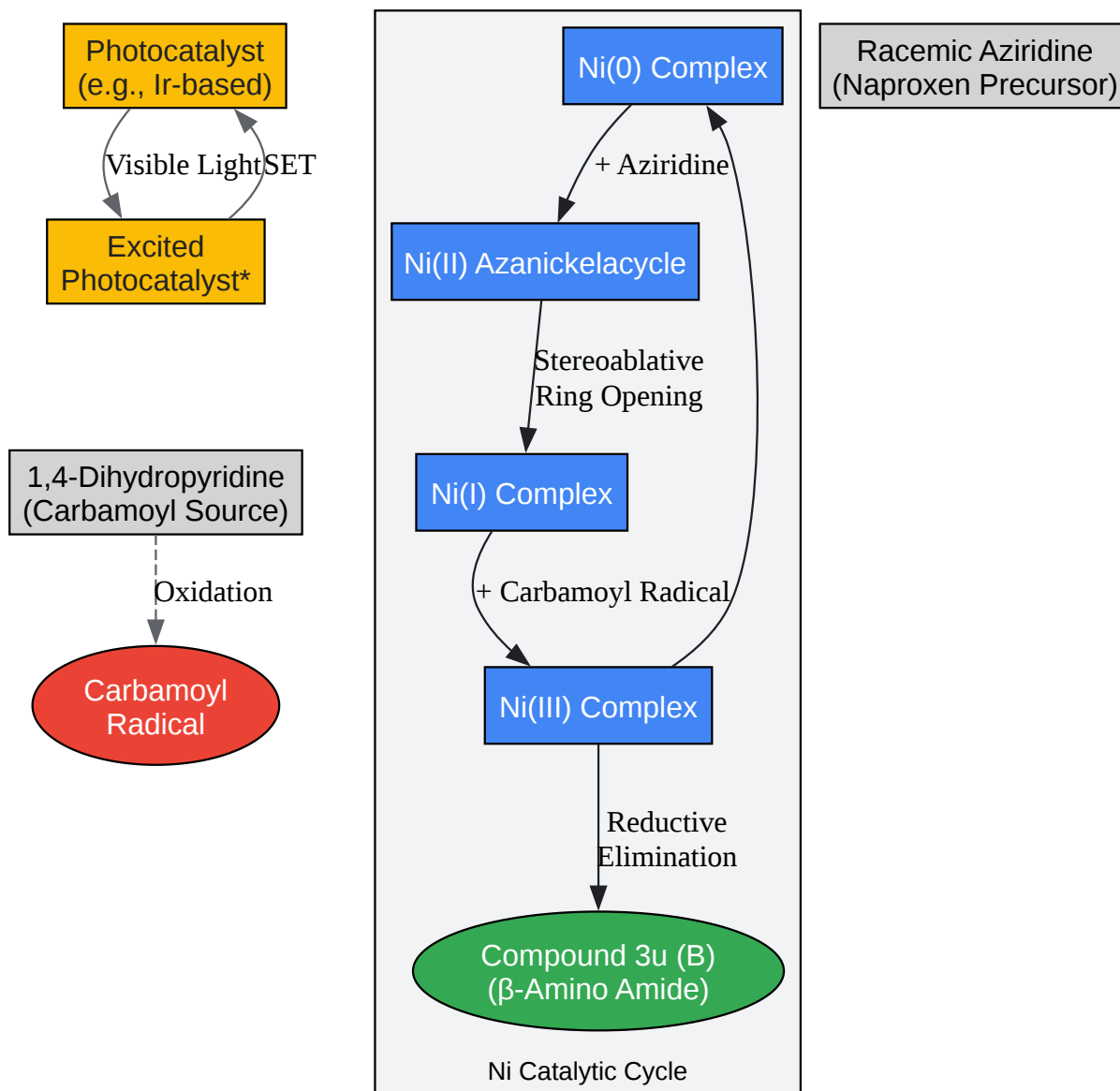


Figure 3: Dual Catalytic Cycle for Synthesis of Compound 3u (B)

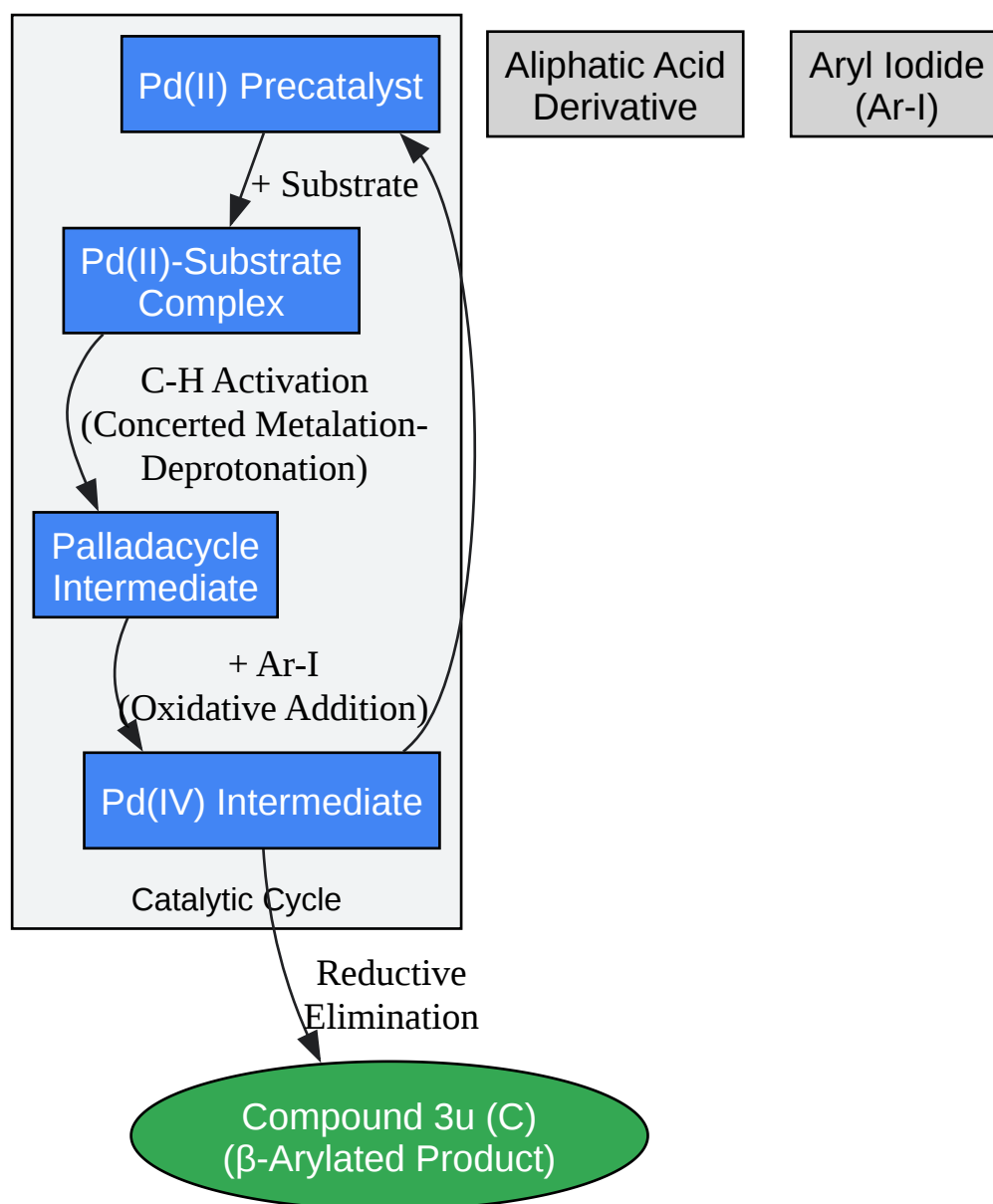


Figure 4: Palladium-Catalyzed β -C(sp³)-H Arylation Cycle

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References

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